5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O2 and its molecular weight is 344.374. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
A study on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines revealed their design and preparation for testing as antirhinovirus agents. This research highlights the structural modification for enhanced antiviral properties, specifically against human rhinovirus, demonstrating the potential of imidazo[1,2-a]pyridine derivatives in antiviral drug development (Hamdouchi et al., 1999).
Androgen Receptor Antagonism
Research on N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide identified it as a full antagonist of the androgen receptor, showing significant in vivo tumor growth inhibition in castration-resistant prostate cancer. This study showcases the exploration of imidazo[1,2-a]pyrimidine derivatives for cancer therapy, particularly addressing rapid metabolism by aldehyde oxidase (AO) to enhance drug stability and efficacy (Linton et al., 2011).
Gene Expression Modulation
Pyrrole–imidazole (Py–Im) hairpin polyamides, targeting specific DNA sequences to modulate gene expression, were studied for their cellular uptake and nuclear localization. Modifications to enhance their biological effects demonstrated the significance of structural changes in these molecules for potential therapeutic applications (Meier et al., 2012).
Antiulcer Agents
A study on the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position aimed at developing potential antiulcer agents. Although none exhibited significant antisecretory activity, several compounds showed promising cytoprotective properties, indicating the therapeutic potential of imidazo[1,2-a]pyridine derivatives in gastroprotective drug development (Starrett et al., 1989).
Mechanism of Action
Target of Action
The compound 5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is part of a class of compounds known as imidazo[1,2-a]pyridines . These compounds have been found to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazo[1,2-a]pyridines, in general, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators
Biochemical Pathways
Given the broad range of biological activities associated with imidazo[1,2-a]pyridines, it can be inferred that this compound may interact with multiple pathways
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazo[1,2-a]pyridines have been associated with a broad range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
For instance, some imidazo[1,2-a]pyridines have demonstrated good inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .
Cellular Effects
Imidazo[1,2-a]pyridines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazo[1,2-a]pyridines can exhibit ligand-based emission in solution at room temperature .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of metabolic pathways .
Properties
IUPAC Name |
5-cyclopropyl-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(16-11-18(26-23-16)13-8-9-13)22-15-6-2-1-5-14(15)17-12-24-10-4-3-7-19(24)21-17/h1-7,10-13H,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQCJUFAQYYJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.